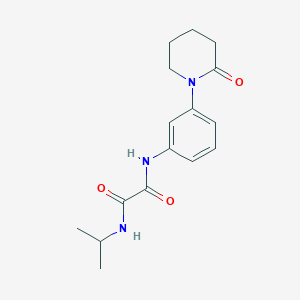

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-11(2)17-15(21)16(22)18-12-6-5-7-13(10-12)19-9-4-3-8-14(19)20/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRJQXCRNOOCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide typically involves the reaction of isopropylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The process involves the following steps:

Formation of the Acid Chloride: The benzoic acid derivative is treated with oxalyl chloride to form the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with isopropylamine to yield the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide to its amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Oxalamide derivatives are structurally diverse, with variations in substituents influencing their physicochemical properties and biological activities. Below is a detailed comparison of N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide with key analogs:

Key Observations :

- NBD-556 (22) : Shares the oxalamide core and piperidine-like moiety (analogous to 2-oxopiperidinyl). It inhibits HIV entry by binding to the gp120 protein’s Phe43 cavity, inducing conformational changes that block viral fusion . The target compound’s 2-oxopiperidinyl group may similarly engage hydrophobic pockets but lacks reported antiviral data.

- Compound 1c : Features electron-withdrawing groups (CF₃, F) and a pyridinyl linker, enhancing lipophilicity and thermal stability (mp 260–262°C) . The target compound’s isopropyl group may reduce polarity compared to 1c’s trifluoromethyl substituent.

- Compound 9: A bis-oxalamide with imidazolidinone rings, demonstrating high thermal stability (mp 349–250°C) due to extended hydrogen-bonding networks . The target compound’s monofunctional oxalamide core likely exhibits lower thermal resilience.

Physicochemical and Functional Properties

- Hydrogen-Bonding Capacity: Oxalamides form strong intermolecular hydrogen bonds via N-H and C=O groups, critical for material stability .

- Thermal Stability: Derivatives with rigid substituents (e.g., Compound 9’s imidazolidinone rings) exhibit higher melting points (>300°C) , whereas flexible groups (e.g., isopropyl) may lower thermal resistance.

Research Findings and Trends

Antiviral Activity : NBD-556 and its analogs demonstrate that aromatic substituents (e.g., phenyl) and hydrogen-bonding motifs are critical for gp120 binding . The target compound’s 3-(2-oxopiperidin-1-yl)phenyl group could mimic these interactions but requires empirical validation.

Synthetic Flexibility : Oxalamides are synthetically tractable; modifications at N1/N2 positions (e.g., halogenation, heterocycle incorporation) allow fine-tuning of properties .

Material Applications : In thermoplastic elastomers, oxalamides with short alkyl spacers (e.g., hexamethylene) exhibit robust hydrogen-bonding, while bulkier groups disrupt crystallinity . The target compound’s isopropyl substituent may limit its utility in material science compared to linear analogs.

Biological Activity

N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

The synthesis of this compound typically involves the reaction of isopropylamine with 3-(2-oxopiperidin-1-yl)benzoic acid in the presence of oxalyl chloride. The process can be summarized as follows:

- Formation of Acid Chloride: The benzoic acid derivative is treated with oxalyl chloride.

- Amidation Reaction: The acid chloride is then reacted with isopropylamine to yield the oxalamide product.

Biological Activity

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties: Research indicates that compounds with piperidine moieties often exhibit antimicrobial activity. Studies have shown that derivatives similar to this compound can inhibit bacterial growth, suggesting potential applications in treating infections.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is likely related to its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Potential modulation of enzymatic activity |

The biological effects of this compound are believed to be mediated through its interaction with various enzymes and receptors:

- Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding: It may bind to receptors that regulate cell signaling pathways, thus influencing processes such as apoptosis and proliferation.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Study: A study demonstrated that a related piperidine derivative exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective inhibition at low concentrations.

- Cancer Research: Another investigation focused on a similar oxalamide compound, revealing its capacity to induce apoptosis in human cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Comparison with Similar Compounds

This compound can be compared with other derivatives containing piperidine or oxalamide functionalities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-isopropyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | Pyrrolidine instead of piperidine | Anticancer |

| N1-isopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)acetamide | Acetamide group | Antimicrobial |

The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Q. How does the 2-oxopiperidine moiety influence target selectivity?

- Methodological Answer :

- Pharmacophore Mapping : Overlay the compound with known inhibitors (e.g., HDAC6) to identify shared motifs .

- Mutagenesis Studies : Engineer target proteins with altered binding pockets (e.g., TYR → ALA mutations) to test binding dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.